![molecular formula C18H19N3O3 B7685645 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7685645.png)
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMPO and has been found to possess several biochemical and physiological effects that make it a promising candidate for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of EMPO is not fully understood, but it has been suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It has also been found to inhibit the expression of inflammatory cytokines and modulate the activity of various enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
EMPO has been found to possess several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been shown to reduce the production of ROS, inhibit the expression of inflammatory cytokines, and modulate the activity of various enzymes involved in cellular signaling pathways. EMPO has also been found to possess neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EMPO in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapeutic agents. However, one of the limitations of using EMPO in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on EMPO, including further studies on its mechanism of action and potential applications in the treatment of various diseases. EMPO may also have potential applications in the field of nanotechnology, as it has been found to possess unique optical properties that make it a promising candidate for the development of new nanomaterials. Additionally, further studies on the synthesis of EMPO and its derivatives may lead to the development of new drugs and therapeutic agents with improved efficacy and reduced side effects.
Synthesis Methods
The synthesis of EMPO involves the reaction of 2-ethoxy-6-methylpyridine-3-carboxylic acid hydrazide with 4-ethoxybenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield the final product.
Scientific Research Applications
EMPO has been extensively studied for its potential applications in various fields of scientific research. Its unique chemical structure makes it a promising candidate for the development of new drugs and therapeutic agents. EMPO has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-4-22-14-9-7-13(8-10-14)17-20-16(21-24-17)15-11-6-12(3)19-18(15)23-5-2/h6-11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIPBWAUMRPROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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